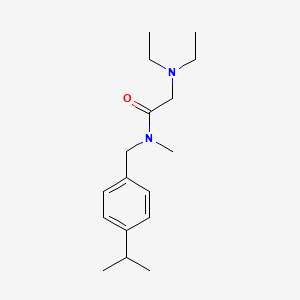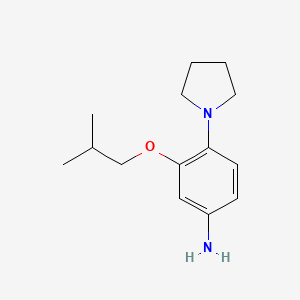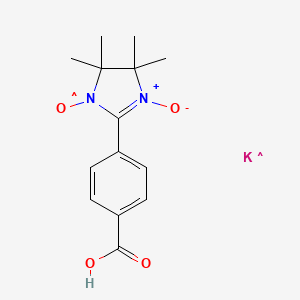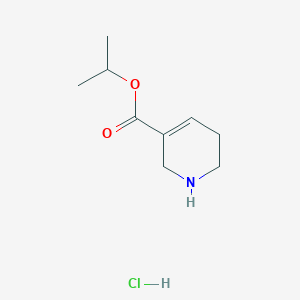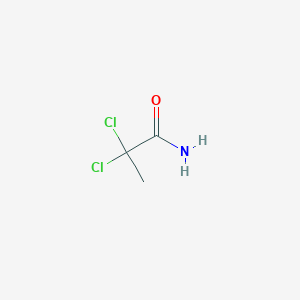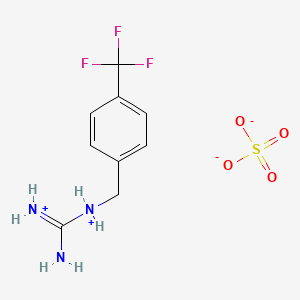![molecular formula C24H41NO6 B15341442 N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester CAS No. 172900-82-2](/img/structure/B15341442.png)
N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester is an organic compound with the molecular formula C30H49NO7 and a molecular weight of 535.71 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester involves multiple steps. One common method includes the reaction of anthranilic acid derivatives with specific reagents under controlled conditions . The reaction typically requires a solvent such as dichloromethane or methanol and is carried out at a temperature range of 2-8°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced equipment and techniques to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentylcarbamate
- tert-Butyl (1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]pentylcarbamate
Uniqueness
N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
172900-82-2 |
|---|---|
Molecular Formula |
C24H41NO6 |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
tert-butyl N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamate |
InChI |
InChI=1S/C24H41NO6/c1-17(2)19(15-20(16-26)25-23(27)31-24(3,4)5)13-18-9-10-21(29-7)22(14-18)30-12-8-11-28-6/h9-10,14,17,19-20,26H,8,11-13,15-16H2,1-7H3,(H,25,27) |
InChI Key |
UADKVPSGPVRNOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


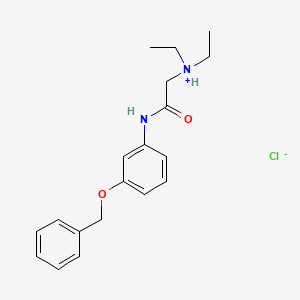

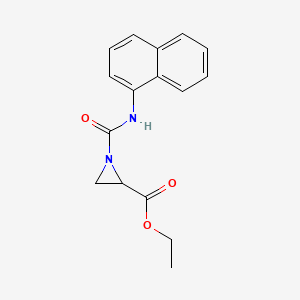
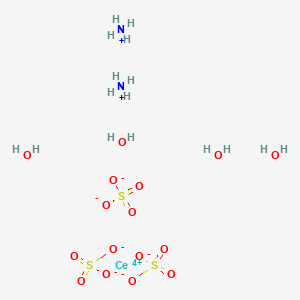
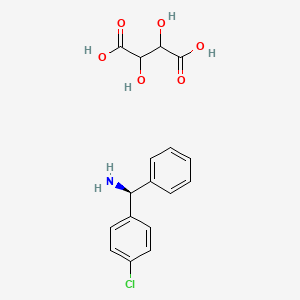

![5,6-Dihydro-2-iodo-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B15341413.png)
